molecular formula C19H20N4O2 B12191763 (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12191763
M. Wt: 336.4 g/mol
InChI Key: VZBCNWGXKZIPLH-UHFFFAOYSA-N
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Description

The compound (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic molecule featuring a triazolo[4,3-a]pyridine core fused to a piperidine ring, with a 3-methoxyphenyl group attached via a ketone linkage. Its molecular formula is C23H23N7O3 (average mass: 445.48 g/mol), and it is structurally characterized by the presence of a piperidine ring substituted at the 3-position with the triazolopyridine moiety and at the 1-position with the 3-methoxyphenyl carbonyl group . This compound is part of a broader class of triazolopyridine derivatives, which are notable for their diverse pharmacological activities, including antibacterial, antiproliferative, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H20N4O2/c1-25-16-8-4-6-14(12-16)19(24)22-10-5-7-15(13-22)18-21-20-17-9-2-3-11-23(17)18/h2-4,6,8-9,11-12,15H,5,7,10,13H2,1H3

InChI Key

VZBCNWGXKZIPLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This reaction is performed at room temperature for about 3 hours, resulting in the formation of the triazolopyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazolopyridine derivative, while reduction can lead to the formation of a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antibacterial, antifungal, and antiviral activities.

Medicine

In medicinal chemistry, (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is investigated for its potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and neuroprotective properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone Triazolo[4,3-a]pyridine + piperidine C23H23N7O3 445.48 3-Methoxyphenyl, piperidine Potential RBP antagonist (inferred from structural analogs)
Compound 49: (6-Methyl-triazolo[4,3-a]pyridin-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Triazolo[4,3-a]pyridine + piperidine C20H17F3N4O 389.38 6-Methyl-triazolo, 2-(trifluoromethyl)phenyl Retinol-binding protein (RBP) antagonist; 98.6% purity, 80% yield
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}methanone Triazolo[4,5-d]pyrimidine + piperazine C23H23N7O3 445.48 Dual methoxyphenyl groups, piperazine Unspecified; structural similarity suggests kinase or enzyme inhibition potential
3-(4-Methoxyphenyl)-[1,2,4]triazolo[1,2-a]pyridazin-1-thione Triazolo[1,2-a]pyridazine C13H12N4OS 288.33 4-Methoxyphenyl, thione group Antifungal (inferred from molecular docking with lanosterol demethylase)
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives (e.g., 7a, 7b) Triazolo[4,3-a]pyrimidine Variable Variable Amino, hydroxy, or ester substituents Antihypertensive (comparable to captopril) and diuretic activities

Structural and Functional Analysis

Core Heterocycle Variations: The target compound’s triazolo[4,3-a]pyridine core differs from triazolo[4,5-d]pyrimidine () and triazolo[1,2-a]pyridazine () in nitrogen atom positioning and ring fusion. These differences influence electronic properties and binding affinities. For example, triazolo[4,3-a]pyridines are often prioritized for CNS targets due to enhanced blood-brain barrier penetration . Piperidine vs.

Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with the 2-(trifluoromethyl)phenyl group in Compound 49 (). The trifluoromethyl group enhances lipophilicity and metabolic resistance, which may explain Compound 49’s superior preclinical efficacy (80% yield, 98.6% purity) . Thione vs. Ketone Functional Groups: The thione group in ’s compound confers distinct hydrogen-bonding capabilities, likely contributing to antifungal activity via interactions with lanosterol demethylase .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves multi-step coupling reactions (similar to ’s Grignard-based protocol). In contrast, highlights a greener approach using sodium hypochlorite for oxidative cyclization, achieving 73% yield with minimal environmental impact .

Biological Activity

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure features a piperidine ring connected to a triazolopyridine moiety and a methoxyphenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial : Several triazolo[4,3-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens.
  • Antitumor : Compounds within this class have been evaluated for their cytotoxic effects on cancer cell lines.
  • CNS Activity : Some derivatives have demonstrated potential as anxiolytic and antidepressant agents.

Antimicrobial Activity

A study evaluating the antimicrobial effects of triazolo[4,3-a]pyridine derivatives found that some compounds exhibited effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying potency among different derivatives.

CompoundMIC (μg/ml)Target Organism
Compound A8S. aureus
Compound B16E. coli
Compound C4Pseudomonas aeruginosa

Antitumor Activity

In vitro studies have reported that certain triazolo[4,3-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : PC-3 (prostate cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • PC-3: 2.5 μM
    • MCF-7: 5.0 μM

These results suggest that modifications to the triazolo[4,3-a]pyridine scaffold can enhance antitumor efficacy.

CNS Activity

Research has indicated that some derivatives may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential use in treating mood disorders.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of experiments were conducted where various derivatives were synthesized and tested against common bacterial strains. The results showed that modifications to the methoxy group significantly influenced antimicrobial activity.
  • Case Study on Antitumor Properties :
    A specific derivative was tested in vivo in murine models bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to controls, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Triazole Ring : Plays a crucial role in biological activity by facilitating interactions with target proteins.

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